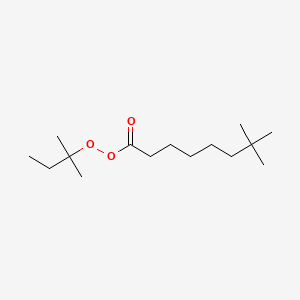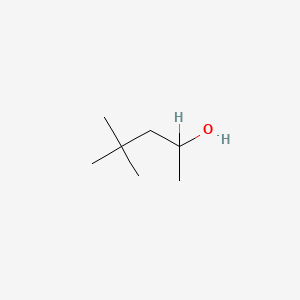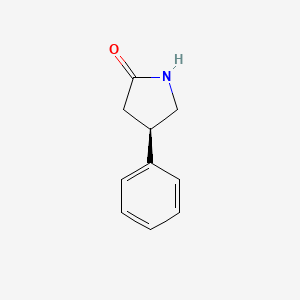
(R)-4-Phenylpyrrolidin-2-one
説明
(R)-4-Phenylpyrrolidin-2-one, commonly known as R-phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a team of Russian scientists led by Valentina Ivanovna Akhapkina. The drug is known for its cognitive enhancing properties and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Synthesis and Catalysis
(R)-4-Phenylpyrrolidin-2-one has been synthesized through dynamic kinetic resolution catalyzed by ω-transaminases, demonstrating a method to access 4-arylpyrrolidin-2-ones derivatives, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009). This synthesis is noteworthy due to the use of an enzymatic enantioselective amination reaction.
Crystal Structure Studies
Research has shown that 3-Ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant, displays different crystal structures in its racemic and enantiopure forms. This difference can be related to variations in melting points, solubility, and bioavailability, important for pharmaceutical applications (Krivoshein et al., 2017).
Stereochemistry and Pharmacology
The stereochemistry of compounds like phenylpiracetam, based on the pyrrolidin-2-one pharmacophore, has been studied extensively. Such research highlights the relationship between stereochemistry and pharmacological properties, useful in designing central nervous system agents (Veinberg et al., 2015).
Drug Discovery
(R)-4-Phenylpyrrolidin-2-one derivatives have been explored in the discovery of new drugs. For instance, a phenyl (3-phenylpyrrolidin-3-yl)sulfone series was identified as selective, orally active RORγt inverse agonists, with potential applications in treating conditions like psoriasis (Duan et al., 2019).
Chemical Synthesis
The compound has been involved in the synthesis of various medically relevant molecules. For example, a new class of potent and selective Pan-TRK inhibitors incorporating (R)-2-phenylpyrrolidine was developed, which could have implications in cancer treatment (Choi et al., 2015).
Bromodomain Inhibitors
N-Methylpyrrolidone, a chemotype for bromodomain inhibitors, has been synthesized as 1-methyl-4-phenylpyrrolidin-2-one, leading to derivatives with improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
Additional Applications
The compound has found use in a variety of other contexts, such as the synthesis of novel antiviral agents, the development of treatments for chronic conditions like pancreatitis, and the study of its properties as a selective 5-HT2A receptor antagonist (Ogawa et al., 2002; Ogawa et al., 2005).
特性
IUPAC Name |
(4R)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348939 | |
| Record name | (R)-4-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71657-88-0 | |
| Record name | (R)-4-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

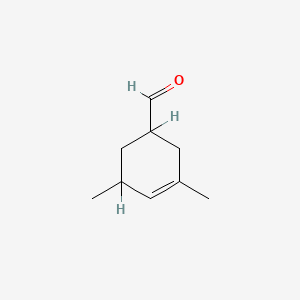
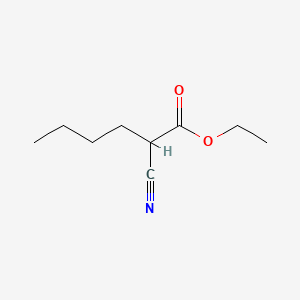
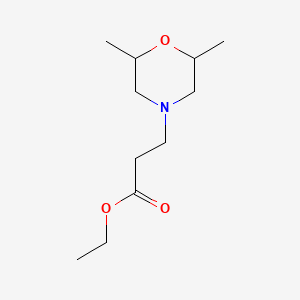

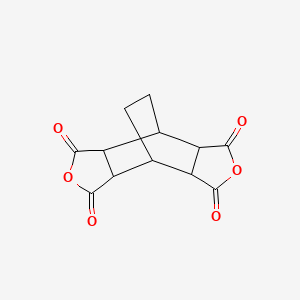
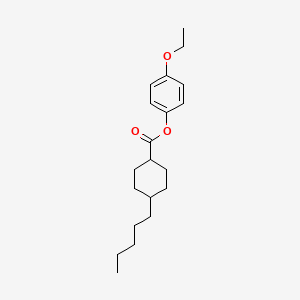
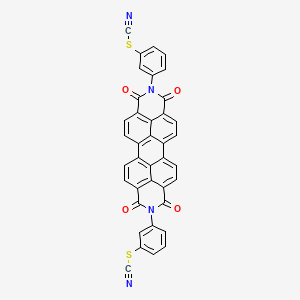
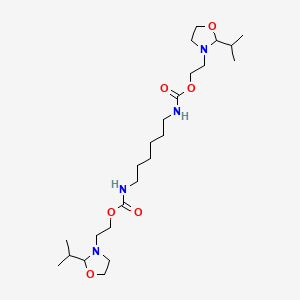
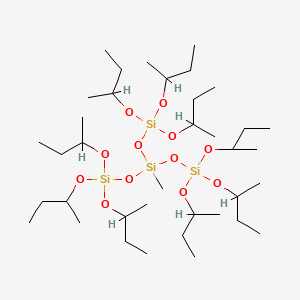
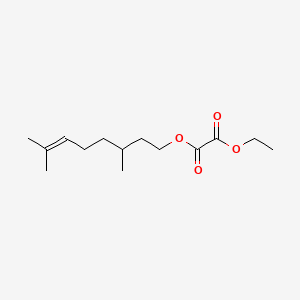
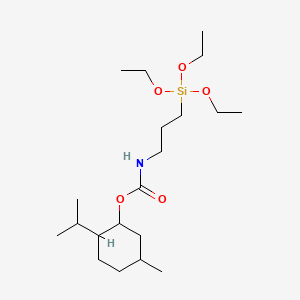
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)
